molecular formula C30H42N8O3 B11932678 6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide

6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide

Cat. No.: B11932678
M. Wt: 562.7 g/mol
InChI Key: QKDCLUARMDUUKN-UHFFFAOYSA-N
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Description

Naquotinib, also known as ASP8273, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It has been developed to target and inhibit specific mutations in the epidermal growth factor receptor, which are commonly found in non-small cell lung cancer (NSCLC). Naquotinib is particularly effective against mutations such as L858R, exon 19 deletions, and the T790M resistance mutation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naquotinib involves multiple steps, including the formation of a pyrazine carboxamide core. The synthetic route typically includes:

Industrial Production Methods

Industrial production of Naquotinib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput techniques and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Naquotinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives of Naquotinib, which are studied for their pharmacological properties and potential side effects .

Scientific Research Applications

Naquotinib has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

Naquotinib exerts its effects by selectively inhibiting the epidermal growth factor receptor with activating mutations, such as L858R and T790M. This inhibition prevents the receptor from activating downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and metastasis. By blocking these pathways, Naquotinib effectively reduces tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Naquotinib

Naquotinib stands out due to its higher potency against the T790M mutation compared to other EGFR-TKIs. It also has a wide therapeutic window, making it a promising candidate for treating NSCLC with specific EGFR mutations .

Properties

Molecular Formula

C30H42N8O3

Molecular Weight

562.7 g/mol

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(1-prop-2-enoylpyrrolidin-3-yl)oxypyrazine-2-carboxamide

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)

InChI Key

QKDCLUARMDUUKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C

Origin of Product

United States

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